Fluoranthen-3-yl acetate
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Overview
Description
Fluoranthen-3-yl acetate is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of an acetate group attached to the fluoranthene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthen-3-yl acetate typically involves the acetylation of fluoranthene. One common method is the reaction of fluoranthene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluoranthen-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form fluoranthen-3-yl acetic acid.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Fluoranthen-3-yl acetic acid.
Reduction: Fluoranthen-3-yl alcohol.
Substitution: Various fluoranthen-3-yl derivatives depending on the nucleophile used.
Scientific Research Applications
Fluoranthen-3-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of fluoranthen-3-yl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context. For example, in organic electronics, this compound may function as an electron transport material, facilitating the movement of electrons within a device .
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound of fluoranthen-3-yl acetate, used in similar applications.
Fluoranthen-4-yl acetate: Another derivative with similar properties but different substitution patterns.
Benzoquinoline-based fluoranthene derivatives: Compounds with additional functional groups that enhance their electronic properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its acetate group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
fluoranthen-3-yl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-17-10-9-15-13-6-3-2-5-12(13)14-7-4-8-16(17)18(14)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFGOHYXACLEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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